3-(3-Bromopropoxy)cyclohex-2-en-1-one
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Overview
Description
3-(3-Bromopropoxy)cyclohex-2-en-1-one is an organic compound with the molecular formula C9H13BrO2 It is a brominated derivative of cyclohexenone, characterized by the presence of a bromopropoxy group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropoxy)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with 3-bromopropanol in the presence of a suitable base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Cyclohex-2-en-1-one+3-BromopropanolK2CO3this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropoxy)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include cyclohexane derivatives.
Scientific Research Applications
3-(3-Bromopropoxy)cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropoxy)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The bromopropoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical entities. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromocyclohexene: A brominated cyclohexene derivative with similar reactivity.
3-(3-Chloropropoxy)cyclohex-2-en-1-one: A chlorinated analog with comparable chemical properties.
3-(3-Iodopropoxy)cyclohex-2-en-1-one: An iodinated analog with enhanced reactivity due to the presence of iodine.
Uniqueness
3-(3-Bromopropoxy)cyclohex-2-en-1-one is unique due to the presence of the bromopropoxy group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-(3-bromopropoxy)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c10-5-2-6-12-9-4-1-3-8(11)7-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLUOYOPZYCZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)OCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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